Cinnoline-3,4-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydrocinnoline-3,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-10-8(7)12/h1-4H,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYSYQXZORUJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727149 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Advanced Synthetic Methodologies for Cinnoline 3,4 Diol and Its Functionalized Analogues
Classical Syntheses of Cinnolines as Precursors to Cinnoline-3,4-diol
The foundational methods for constructing the cinnoline (B1195905) ring system were established through several named reactions. These classical syntheses, while sometimes limited in scope or yield, provided the essential groundwork for accessing precursors to more complex derivatives like this compound.
Richter and Borsche-Herbert Cyclizations
The Richter cinnoline synthesis, first reported in 1883, represents the inaugural preparation of the cinnoline ring system. tandfonline.comrsc.orgijariit.comwikipedia.org This reaction involves the cyclization of an ortho-alkynyl-substituted diazonium salt. wikipedia.orgresearchgate.net For instance, the cyclization of the diazonium chloride derived from o-aminophenylpropiolic acid in water yields 4-hydroxycinnoline-3-carboxylic acid. wikipedia.orgresearchgate.net This intermediate can then be further modified, for example, through decarboxylation and reductive removal of the hydroxyl group, to afford the parent cinnoline heterocycle. wikipedia.orgresearchgate.net
The Borsche-Herbert cyclization is a widely utilized classical method for producing 4-hydroxycinnolines, which are direct precursors for certain this compound syntheses. tandfonline.comijariit.com This method involves the diazotization of ortho-aminoacetophenones, followed by an intramolecular cyclization of the resulting arenediazonium salt. tandfonline.comresearchgate.net The reaction is considered quite versatile, allowing for the synthesis of a wide array of cinnoline derivatives with various substituents on the aromatic ring. tandfonline.com The mechanism is believed to proceed through the enol form of the ketone. researchgate.net The presence of electron-withdrawing substituents on the starting o-aminoacetophenone facilitates the cyclization by enhancing the electrophilicity of the diazonium group. researchgate.netrsc.org In the absence of such groups, the acid-catalyzed enolization becomes the rate-determining step. researchgate.net
A key advantage of the Borsche-Herbert reaction is its generally high yields, often in the range of 70-90%, making it one of the most effective classical methods for obtaining 4-hydroxycinnolines. rsc.org However, a limitation can be the accessibility of the required substituted ortho-aminoacetophenones. researchgate.net
Neber-Bossel Method for Hydroxycinnolines
The Neber-Bossel synthesis is a classical route specifically for the preparation of 3-hydroxycinnolines. tandfonline.comrsc.orgijariit.comresearchgate.net The procedure begins with the diazotization of a (2-aminophenyl)hydroxyacetate. tandfonline.comrsc.orgresearchgate.net The resulting diazonium salt is then reduced, typically with stannous chloride (SnCl₂) in hydrochloric acid, to form a hydrazine (B178648) intermediate. tandfonline.comrsc.orgijariit.com This hydrazine subsequently undergoes cyclization upon heating in acid to yield the 3-hydroxycinnoline product. tandfonline.comrsc.orgresearchgate.net
The yields of the Neber-Bossel synthesis are sensitive to substituents on the aromatic ring. For the unsubstituted and 4-chloro-substituted starting materials, yields of 60% and 70% have been reported, respectively. tandfonline.comrsc.orgijariit.com This method provides a reliable, albeit multi-step, pathway to 3-hydroxycinnoline precursors. researchgate.net
Modern and Efficient Approaches to this compound Core Synthesis
More contemporary synthetic efforts have focused on developing more direct, efficient, and versatile routes to the this compound core and its analogues. These methods often feature improved yields, milder reaction conditions, and greater functional group tolerance. A significant advancement has been the development of a direct synthesis of this compound from readily available starting materials.
An efficient synthesis of this compound (referred to as 3,4-dihydroxycinnoline) has been achieved through two primary routes. tandfonline.comtandfonline.com The first approach begins with 4-chloro-3-hydroxycinnoline, which is converted to 4-amino-3-hydroxycinnoline. Subsequent diazotization and hydrolysis of the amino group furnishes the final diol. tandfonline.com
A more direct and high-yielding alternative starts from isatin (B1672199). tandfonline.com Basic hydrolysis of isatin provides sodium 2-aminophenylglyoxylate. This intermediate is diazotized without isolation and then reduced with stannous chloride in hydrochloric acid to directly form this compound. tandfonline.com This method is notable for its efficiency, with reported yields reaching up to 80%. tandfonline.com
Table 1: Direct Synthesis of this compound
| Method | Starting Material | Key Reagents | Yield (%) | Reference |
| A | 4-Amino-3-hydroxycinnoline | 1. NaNO₂, H₂SO₄2. H₂O | 60 | tandfonline.com |
| B | Isatin | 1. NaOH2. NaNO₂, HCl3. SnCl₂·2H₂O, HCl | 80 | tandfonline.com |
Transition-Metal-Free Cyclization Strategies
In recent years, a significant focus in organic synthesis has been the development of transition-metal-free reactions to promote greener and more cost-effective processes. rsc.orgscilit.com Several such strategies have been applied to the synthesis of the broader cinnoline family, which could potentially be adapted for this compound. These methods avoid the cost and toxicity associated with heavy metal catalysts. rsc.org
One notable approach involves a one-pot, three-component reaction for the synthesis of 7,8-dihydrocinnolin-5(6H)-one derivatives. This catalyst-free method reacts arylglyoxals, 1,3-cyclohexanedione (B196179) (or dimedone), and hydrazine hydrate (B1144303) in water, offering an environmentally friendly and efficient protocol. rsc.org Another strategy employs a BF₃-etherate-promoted cascade reaction of 2-alkynylanilines with nitriles to assemble 4-amido-cinnolines. acs.org
Intramolecular Redox Cyclization Reactions
Intramolecular redox cyclization has emerged as a powerful tool for heterocycle synthesis. A novel transition-metal-free intramolecular redox cyclization has been developed for the synthesis of various cinnoline derivatives. rsc.orgnih.gov This reaction proceeds from 2-nitrobenzyl alcohol and benzylamine. rsc.orgnih.gov The key steps involve an in-situ intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate, followed by condensation with the amine, isomerization, cyclization, and finally aromatization to yield the cinnoline product. rsc.orgnih.gov The reaction is typically promoted by a simple base like cesium hydroxide (B78521) in an alcohol-water solvent system. nih.gov While not yet applied directly to this compound, this strategy represents a modern, metal-free approach to the cinnoline core. rsc.orgnih.gov
Mechanistic Organic Transformations and Reactivity Profiles of Cinnoline 3,4 Diol
Reactivity at the Vicinal Diol Positions
The oxidation of cinnoline-3,4-diol and its derivatives has been a subject of study. For instance, the spontaneous oxidation of the presumed intermediate, 3,4-bis(hydroxymethyl)cinnoline, which can be conceptually related to this compound, yields 4-(hydroxymethyl)cinnoline-3-carbaldehyde. rsc.org Further oxidation of this product leads to the formation of cinnoline-3,4-dicarbaldehyde. rsc.org This suggests a stepwise oxidation pathway for the vicinal diol functionality.
In a related context, the oxidation of glucocinnoline, a precursor that can be conceptually linked to the cinnoline (B1195905) scaffold, with potassium periodate (B1199274) (KIO4) is a practical method for synthesizing cinnoline-3-carbaldehyde (B1356709). This reaction proceeds in a biphasic mixture of water and dichloromethane, with the aldehyde functionality being sensitive to overoxidation. The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Conversely, the reduction of related cinnoline derivatives has also been explored. The aldehyde group of cinnoline-3-carbaldehyde can be reduced to form cinnoline-3-methanol. This highlights the potential for the vicinal diol of this compound to be formed from the reduction of a corresponding diketone or dialdehyde.
A summary of relevant oxidation and reduction reactions is presented below:
| Starting Material | Reagent(s)/Conditions | Product(s) |
| 2-(2-aminophenyl)but-2-ene-1,4-diol | Diazotization, followed by spontaneous oxidation | 4-(Hydroxymethyl)cinnoline-3-carbaldehyde |
| 4-(Hydroxymethyl)cinnoline-3-carbaldehyde | Further oxidation | Cinnoline-3,4-dicarbaldehyde |
| Glucocinnoline | KIO4, H2O/CH2Cl2 | Cinnoline-3-carbaldehyde |
| Cinnoline-3-carbaldehyde | Oxidizing agent | Cinnoline-3-carboxylic acid |
| Cinnoline-3-carbaldehyde | Reducing agent | Cinnoline-3-methanol |
While direct studies on the esterification and etherification of this compound are not extensively detailed in the provided search results, the reactivity of hydroxyl groups on similar heterocyclic systems provides insight. The hydroxyl groups of cinnoline derivatives can undergo reactions to form esters and ethers. For example, in the synthesis of 4-(oxiran-2-ylmethoxy)cinnoline, the hydroxyl group of cinnolin-4-ol was a target for etherification, although the direct reaction with epichlorohydrin (B41342) was not successful. holzer-group.at Instead, the target epoxide was obtained from 4-chlorocinnoline (B183215) and glycidol. holzer-group.at This suggests that the direct etherification of this compound may require specific reaction conditions or the use of protecting groups to achieve selectivity.
Oxidation and Reduction Pathways of the Hydroxyl Groups
Electrophilic and Nucleophilic Reaction Pathways of the Cinnoline Ring System
The cinnoline ring is susceptible to both electrophilic and nucleophilic attacks, influenced by the electron-withdrawing nature of the two nitrogen atoms. pnrjournal.comthepharmajournal.com Cinnoline itself reacts with electrophiles like the nitronium ion (NO2+) to yield a mixture of 5- and 8-substituted products. thieme-connect.de
Nucleophilic substitution reactions are also common, particularly at the 4-position. For instance, 4-chlorocinnoline readily reacts with various nucleophiles. holzer-group.atrsc.org The reaction of 4-chlorocinnoline-3-carbonitrile (B3351515) with carbanions leads to the formation of products like 3-cyanocinnolin-4-ylmalononitrile. rsc.org Furthermore, the reaction of 4-(oxiran-2-ylmethoxy)cinnoline with primary and secondary amines leads to aminoalcohols that can undergo rearrangement via nucleophilic substitution at the C-4 position of the cinnoline ring. holzer-group.at
Intramolecular Rearrangements and Cyclization Studies Involving this compound
Intramolecular reactions are a key feature in the synthesis and modification of the cinnoline scaffold. A notable example is the Richter cinnoline synthesis, where the cyclization of an alkyne precursor, o-C6H4(N2Cl)C≡CCO2H, in water yields 4-hydroxycinnoline-3-carboxylic acid. This process involves an intramolecular cyclization.
More recent studies have explored transition-metal-free intramolecular redox cyclization reactions for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.gov This method involves a key intramolecular redox reaction followed by condensation, isomerization, cyclization, and aromatization. nih.gov The formation of intermediate 2-nitrosobenzaldehyde is crucial in this transformation. nih.gov
Another strategy involves the base-catalyzed cyclization of 3-amino-5-hydroxy-4-(2-nitroaryl)pyrazoles to produce 7-substituted 1-hydroxy-3H-pyrazolo[3,4-c]cinnoline 5-N-oxides. rsc.org These examples highlight the diverse intramolecular pathways available for constructing and modifying the cinnoline ring system, some of which could be adapted for reactions involving this compound.
Investigation of Reaction Intermediates and Transition States
Understanding reaction intermediates and transition states is crucial for optimizing synthetic routes. In the Widman-Stoermer reaction of functionalized 2-phenylbut-2-enes, the diazotization of 2-(2-aminophenyl)but-2-ene-1,4-diol is presumed to form an intermediate, 3,4-bis(hydroxymethyl)cinnoline, which then oxidizes. rsc.org
In the intramolecular redox cyclization for cinnoline synthesis, mechanistic investigations have identified key intermediates such as 2-nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde. nih.gov The reaction proceeds through a proposed mechanism involving deprotonation, intramolecular redox reaction, condensation, isomerization to a hydrazone, cyclization, and finally aromatization. nih.gov
Computational studies, such as molecular orbital calculations, have also been employed to understand the properties of cinnolines, which can provide insights into the stability of intermediates and transition states. thieme-connect.de
Functionalization Strategies for this compound Scaffolds
The functionalization of the cinnoline scaffold is a key area of research for developing new compounds with specific properties. ijper.orgmdpi.comnih.gov Various strategies have been employed to introduce different functional groups onto the cinnoline ring.
One common approach is through nucleophilic substitution of a leaving group, such as a halogen, at the 4-position of the cinnoline ring. holzer-group.atrsc.orgijper.org This allows for the introduction of a wide range of substituents. For example, reacting 4-chlorocinnoline-3-carbonitrile with thiourea (B124793) yields 1,4-dihydro-4-thioxocinnoline-3-carbonitrile. rsc.org
Another strategy involves the modification of existing substituents. The aldehyde group in cinnoline-3-carbaldehyde, for instance, can be used as a handle for further reactions like aldol (B89426) condensation and imine formation.
The synthesis of fused heterocyclic systems is another important functionalization strategy. For example, pyrazolo[4,3-c]cinnoline derivatives have been synthesized and studied for their biological activities. pnrjournal.comnih.gov These fused systems are often created by building a new ring onto the existing cinnoline core.
The table below summarizes some functionalization strategies for the cinnoline scaffold:
| Strategy | Example Reaction | Resulting Functional Group/Structure |
| Nucleophilic Substitution | 4-Chlorocinnoline + Piperidine | 4-Piperidin-1-ylcinnoline holzer-group.at |
| Modification of Substituents | Cinnoline-3-carbaldehyde + Amine | Imine formation |
| Annulation/Ring Fusion | 3-Amino-5-hydroxy-4-(2-nitroaryl)pyrazole + Base | Pyrazolo[3,4-c]cinnoline derivative rsc.org |
| Cross-Coupling Reactions | Heck reaction of iodobenzamides | Intramolecular cyclization to form fused systems ijper.org |
Prototropic Tautomerism and Conformational Dynamics of Cinnoline 3,4 Diol
Elucidation of Keto-Enol and Diketo Tautomeric Equilibria
Cinnoline-3,4-diol can theoretically exist in several tautomeric forms, primarily the diol, keto-enol, and diketo forms. The equilibrium between these tautomers is a critical aspect of its chemistry.
Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for identifying and quantifying the different tautomers present in a solution. researchgate.net For instance, in a study of 4-hydroxycinnoline, detailed ¹H, ¹³C, and ¹⁵N NMR investigations revealed that it exists exclusively in the cinnolin-4(1H)-one form in a polar solvent like deuteriodimethyl sulfoxide (B87167) (DMSO-d₆). holzer-group.at This was confirmed by comparing its spectral data with those of its "fixed" O-methyl and N-methyl derivatives. holzer-group.at The chemical shift of the C-4 carbon at approximately 170.3 ppm is characteristic of a carbonyl group, providing strong evidence for the predominance of the keto form. holzer-group.at Similarly, studies on other heterocyclic systems have utilized NMR to determine the mole fractions of different tautomers in solution. For example, in a study of pyronic derivatives, the molar fractions of imine and enamine forms in CDCl₃ were calculated from the peak intensities in the NMR spectrum. academie-sciences.fr While direct experimental data for this compound is not extensively available in the provided search results, the principles from related structures like 4-hydroxycinnoline and other heterocyclic systems are directly applicable. The presence of specific signals in the ¹H and ¹³C NMR spectra, such as those for hydroxyl, amine, and carbonyl groups, would allow for the identification and quantification of the diol, keto-enol, and diketo tautomers of this compound in various solvents. researchgate.netholzer-group.at
Quantum chemical calculations provide valuable insights into the intrinsic stabilities of different tautomers and can complement experimental findings. nih.gov Density Functional Theory (DFT) is a commonly employed method for predicting the relative energies of tautomers. mdpi.comorientjchem.org For example, DFT calculations on 3-phenyl-2,4-pentanedione (B1582117) showed that the keto form is more stable than the enol form in both the gas phase and in various solvents. orientjchem.org Similarly, computational studies on other heterocyclic systems have been used to predict the most stable tautomeric forms. academie-sciences.frchemrxiv.org These theoretical models can calculate the Gibbs free energies of the different tautomers, allowing for a prediction of their relative populations at equilibrium. mdpi.com For this compound, theoretical calculations would involve optimizing the geometries of the diol, various keto-enol, and diketo tautomers and then calculating their relative energies. These calculations can also model the effect of solvents, providing a more complete picture of the tautomeric equilibria. researchgate.net
Experimental Determination of Tautomeric Forms (e.g., in solution)
Influence of Substituents on Tautomeric Preferences
The electronic properties of substituents on the cinnoline (B1195905) ring can significantly influence the position of the tautomeric equilibrium. numberanalytics.com Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize different tautomers to varying extents. numberanalytics.com For instance, in a study of pentane-1,3,5-triones, an electron-releasing methyl group favored the dienol form, while an electron-attracting chloro group shifted the equilibrium towards the more polar tautomeric forms. irb.hr In the context of this compound, a substituent's ability to participate in resonance or inductive effects can alter the relative acidities of the hydroxyl protons and the basicities of the nitrogen atoms, thereby shifting the equilibrium. For example, an EWG at a position that can conjugate with the enol form might stabilize it through resonance delocalization. Conversely, an EDG might increase the electron density on the nitrogen atoms, potentially favoring a keto form through stabilization of the N-H bond.
Table 1: Predicted Influence of Substituents on Tautomeric Equilibria of this compound
| Substituent Type | Position on Benzene Ring | Predicted Effect on Tautomeric Equilibrium |
| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Ortho, Para | May favor the diol or keto-enol form by increasing electron density in the ring system. |
| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Ortho, Para | Likely to favor the diketo form by stabilizing the negative charge developed on the oxygen atoms. |
| Halogen (e.g., -Cl, -Br) | Any | Can have a dual effect due to inductive withdrawal and resonance donation, the net effect would depend on the position. |
This table is a generalized prediction based on established principles of substituent effects on tautomerism. numberanalytics.comirb.hr
Solvent Effects on Tautomeric Equilibrium Dynamics
The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. numberanalytics.com Polar solvents tend to stabilize more polar tautomers, while non-polar solvents favor less polar forms. academie-sciences.frirb.hr For example, in the study of pentane-1,3,5-triones, the equilibrium shifted significantly towards the more polar triketo form in solvents of higher polarity. irb.hr This is because polar solvents can better solvate the charges present in the more polar tautomers through dipole-dipole interactions or hydrogen bonding. rsc.org For this compound, it is expected that the diketo form, being the most polar, would be more stabilized in polar protic solvents like water or methanol. The diol and keto-enol forms, being less polar, would be relatively more favored in non-polar solvents like chloroform (B151607) or cyclohexane. researchgate.netorientjchem.org The ability of a solvent to act as a hydrogen bond donor or acceptor can also influence the equilibrium by interacting with the hydroxyl and carbonyl groups of the different tautomers. rsc.org
Table 2: Expected Predominant Tautomer of this compound in Different Solvents
| Solvent | Polarity | Expected Predominant Tautomer |
| Water | High | Diketo |
| Methanol | High | Diketo |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Diketo/Keto-enol |
| Chloroform | Low | Diol/Keto-enol |
| Cyclohexane | Low | Diol |
This table represents an expected trend based on general principles of solvent effects on tautomeric equilibria. researchgate.netacademie-sciences.frirb.hr
Conformational Analysis and Intramolecular Hydrogen Bonding in this compound
The three-dimensional structure and conformational flexibility of this compound are influenced by the possibility of intramolecular hydrogen bonding. mdpi.com In the diol and keto-enol tautomers, intramolecular hydrogen bonds can form between the hydroxyl groups or between a hydroxyl group and a carbonyl group. organicchemistrytutor.comnih.gov These interactions can significantly stabilize certain conformations. For instance, in cis-cyclohexane-1,3-diol, an intramolecular hydrogen bond is formed in a non-polar solvent like carbon tetrachloride. rsc.org Similarly, studies on other molecules with adjacent hydroxyl and carbonyl groups have shown the presence of strong intramolecular hydrogen bonds. nih.gov
In this compound, the diol tautomer could form a hydrogen bond between the C3-OH and C4-OH groups. The keto-enol tautomer could exhibit an even stronger intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl group, forming a stable six-membered ring-like structure. organicchemistrytutor.comnih.gov The strength of these hydrogen bonds can be investigated using theoretical methods like DFT and Atoms-in-Molecules (AIM) theory, as well as experimentally through NMR spectroscopy by observing the chemical shifts of the hydroxyl protons. nih.govresearchgate.net The presence of a downfield-shifted proton signal in the ¹H NMR spectrum is often indicative of its involvement in a hydrogen bond. mdpi.com The conformational preferences will be a balance between the stability gained from intramolecular hydrogen bonding and any steric hindrance between substituents.
Spectroscopic and Diffraction Based Structural Elucidation of Cinnoline 3,4 Diol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For cinnoline (B1195905) derivatives, it is indispensable for assigning the correct constitution and, crucially, for identifying the dominant tautomeric form.
For complex molecules like substituted cinnolines, one-dimensional (1D) ¹H and ¹³C NMR spectra can be crowded and difficult to interpret unambiguously. Two-dimensional (2D) NMR experiments are essential for making definitive assignments. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton (¹H-¹H) coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) are used to map long-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton, especially for assigning quaternary carbons and connecting substituents to the core ring structure. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space correlations between protons, providing vital information about stereochemistry and conformation. ipb.pt For instance, a NOESY correlation between a proton on a substituent and a proton on the cinnoline ring can confirm their spatial proximity.
Hydroxylated cinnolines, such as the hypothetical Cinnoline-3,4-diol, can exist in several tautomeric forms. For example, a 4-hydroxycinnoline can exist in equilibrium with its cinnolin-4(1H)-one tautomer. NMR spectroscopy, particularly involving the ¹⁵N nucleus, is exceptionally effective at distinguishing between these forms.
¹⁵N NMR: The nitrogen chemical shifts are highly sensitive to their chemical environment. In the aromatic 4-hydroxycinnoline form, two "pyridine-type" nitrogen signals would be expected. However, the spectrum of cinnolin-4(1H)-one shows two very different nitrogen signals: one for N-1 (δ -206.8 ppm) and one for N-2 (δ -42.4 ppm), which are inconsistent with a fully aromatic pyridazine (B1198779) ring.
¹³C NMR: The chemical shift of the carbon at position 4 (C-4) is a clear indicator. In the keto form (cinnolin-4(1H)-one), C-4 is a carbonyl carbon and resonates at a significantly downfield chemical shift (δ 170.3 ppm). In contrast, the C-4 in an aromatic ether derivative like 4-methoxycinnoline (B1346487) resonates at a much more upfield value (δ 151.9 ppm), which is more typical for an aromatic carbon attached to an oxygen.
¹H NMR: The presence of a broad, exchangeable NH proton signal in the ¹H NMR spectrum further supports the cinnolin-4(1H)-one structure.
This approach would be directly applicable to this compound, which could exist as a di-enol (dihydroxy), a keto-enol, or a di-keto (dione) tautomer. The ¹H, ¹³C, and ¹⁵N chemical shifts would provide definitive evidence for the predominant form in a given solvent.
Table 1: Representative NMR Data for Tautomeric Differentiation of Cinnoline-4-ol Analogues in DMSO-d₆
| Compound | Tautomeric Form | ¹³C-4 Shift (ppm) | ¹⁵N-1 Shift (ppm) | ¹⁵N-2 Shift (ppm) |
|---|---|---|---|---|
| Cinnolin-4(1H)-one | Keto | 170.3 | -206.8 | -42.4 |
| 4-Methoxycinnoline | Fixed Enol Ether | 151.9 | 14.1 | 35.2 |
| 1-Methylcinnolin-4(1H)-one | Fixed Keto | 170.3 | -206.5 | -43.1 |
Multi-Dimensional NMR for Complex Structure Assignments
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. researchgate.net For this compound, these techniques would be crucial for identifying key structural features related to its potential tautomers.
IR Spectroscopy: In the di-keto form (cinnoline-3,4-dione), one would expect to see strong C=O stretching bands in the region of 1650-1730 cm⁻¹. ijper.org In contrast, the di-enol form (3,4-dihydroxycinnoline) would be characterized by broad O-H stretching absorptions around 3200-3600 cm⁻¹ and the absence of the intense carbonyl peaks. A keto-enol tautomer would show both types of bands. Other characteristic peaks for the cinnoline core include C=N and C=C stretching vibrations in the 1450-1620 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. ijper.org
Electronic Spectroscopy (UV-Vis Absorption and Emission) for Electronic Transitions and Mechanistic Probes
UV-Visible spectroscopy investigates the electronic transitions within a molecule by measuring the absorption of light in the 200-700 nm range. The cinnoline ring system is a chromophore, meaning it absorbs UV or visible light. The absorption spectrum is dictated by the electronic structure, making it a sensitive probe for tautomerism and substitution.
The parent cinnoline molecule exhibits several absorption maxima corresponding to π → π* and n → π* transitions. thieme-connect.de
π → π transitions:* These are typically high-energy, intense absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital.
n → π transitions:* These involve promoting a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These transitions are generally lower in energy and less intense than π → π* transitions.
For this compound, the position and intensity of these absorption bands would be highly dependent on the tautomeric form. The fully aromatic di-enol form (3,4-dihydroxycinnoline) would have a spectrum characteristic of a substituted aromatic system. The di-keto form (cinnoline-3,4-dione), with its disrupted aromaticity and new carbonyl chromophores, would exhibit a significantly different UV-Vis spectrum, likely with shifts in the absorption maxima. researchgate.net These differences allow UV-Vis spectroscopy to be used as a quick and effective tool to study tautomeric equilibria.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the exact mass of a molecule with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. For a newly synthesized compound believed to be this compound (C₈H₆N₂O₂), HRMS would provide a measured mass that could be matched to its calculated exact mass (162.0429).
Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum (MS/MS) provides valuable structural information. For a diol structure, characteristic fragmentation pathways often involve the loss of water (H₂O) or hydroxyl radicals (•OH). The fragmentation of the cinnoline ring itself would also produce a characteristic pattern, helping to confirm the core structure.
Table 2: Expected HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Expected Observation |
|---|---|---|
| C₈H₆N₂O₂ | 163.0502 | Confirmation of the elemental composition. |
X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Conformation
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography gives an unambiguous picture of the molecule's structure in the solid state. This technique determines the precise 3D coordinates of each atom, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
For this compound, an X-ray crystal structure would definitively resolve the question of its tautomeric form in the solid state. It would reveal whether the molecule exists as the di-hydroxy, di-keto, or a keto-enol tautomer and would precisely map the hydrogen bonding network between molecules. Although no crystal structure for this compound is reported, numerous structures of other cinnoline derivatives have been solved. bris.ac.ukresearchgate.net These studies consistently show the planarity of the bicyclic cinnoline ring system, which is a key feature of its aromaticity. This existing body of crystallographic data provides a solid foundation for understanding the fundamental geometry of the cinnoline scaffold.
Based on the comprehensive search conducted, there is currently no specific published research available in the public domain that focuses on the quantum chemical and computational modeling of the precise compound "this compound" for the outlined topics.
The scientific literature contains computational studies on the broader class of cinnoline derivatives. mdpi.comnih.govajchem-a.com These studies utilize methods such as Density Functional Theory (DFT) and ab initio calculations to investigate the molecular structure, electronic properties, and reactivity of various substituted cinnolines. ajchem-a.comajchem-a.com For instance, research has been conducted on the molecular structure and frontier molecular orbitals of 4-substituted cinnolines and the conformational landscapes of other derivatives like 4-(3,3-diphenylpropylamino)cinnoline-3-carbonitrile. ajchem-a.comirbbarcelona.org
However, detailed findings—such as optimized molecular geometries, predicted spectroscopic parameters (NMR, vibrational frequencies), Frontier Molecular Orbital (FMO) analysis, reaction mechanism predictions, molecular dynamics simulations, or specific intermolecular interaction studies (hydrogen bonding, π-π stacking)—are not available for this compound itself.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that adheres strictly to the provided outline for this compound. The available data concerns the general cinnoline scaffold or other specific derivatives, and extrapolating this information would not provide an accurate or factual representation of this compound.
Quantum Chemical and Computational Modeling of Cinnoline 3,4 Diol
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insights (Methodology Focus)
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and medicinal chemistry, offering a computational avenue to correlate the chemical structure of compounds with their biological activities. For heterocyclic systems like cinnoline (B1195905) derivatives, QSAR provides a framework to understand the structural features essential for their therapeutic effects and to design new, more potent analogues. This section focuses on the methodologies employed in QSAR analyses, with illustrative examples from the broader class of cinnoline compounds due to the absence of specific QSAR studies on Cinnoline-3,4-diol in the reviewed literature.
The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is dependent on the variation in their molecular properties. This relationship can be mathematically expressed as:
Biological Activity = f (Molecular Descriptors)
The development of a robust QSAR model involves several key steps, each crucial for the reliability and predictive power of the final equation.
First, a dataset of compounds with known biological activities is compiled. For instance, in a study on cinnoline-based Bruton's tyrosine kinase (BTK) inhibitors, a series of 115 analogues with measured inhibitory activities (IC₅₀ values) were selected. nih.gov
Second, molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical representations of the chemical and physical properties of the molecules and can be categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments.
3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing steric, electronic, and thermodynamic properties.
Computational chemistry software is employed to calculate a wide array of these descriptors.
Third, a mathematical model is developed to correlate the molecular descriptors with the biological activity. Various statistical methods can be used for this purpose, with some of the most common being:
Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the biological activity and a set of selected descriptors.
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that analyze the steric and electrostatic fields around a set of aligned molecules to derive a relationship with their biological activity. nih.govnih.gov
In a typical 3D-QSAR study, the molecules are aligned based on a common scaffold. For the cinnoline-based BTK inhibitors, the cinnoline core served as the alignment template. nih.gov The aligned molecules are then placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom are calculated at each grid point. These interaction energies serve as the descriptors for the QSAR model.
The final step is the validation of the QSAR model to ensure its robustness and predictive ability. This is typically done using both internal and external validation techniques.
Internal Validation: Often performed using the leave-one-out (LOO) cross-validation method. In this approach, one compound is removed from the dataset, and a QSAR model is built with the remaining compounds. This model is then used to predict the activity of the removed compound. This process is repeated for each compound in the dataset. The predictive ability of the model is assessed by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model.
External Validation: The predictive power of the model is further assessed using an external test set of compounds that were not used in the model development. The model's ability to predict the activities of these compounds is evaluated by the predictive correlation coefficient (r²_pred).
For the cinnoline-based BTK inhibitors, both CoMFA and CoMSIA models were developed and showed good statistical significance and predictive power. nih.gov The contour maps generated from these models provided valuable insights into the structure-activity relationships. For example, the CoMFA steric contour map might indicate that bulky substituents at a particular position on the cinnoline ring are favorable for activity, while the electrostatic contour map could suggest that electronegative groups are preferred in another region. nih.gov
The insights gained from such QSAR models are instrumental in guiding the rational design of new compounds with improved biological activity. By understanding which molecular features are critical for the desired effect, medicinal chemists can focus their synthetic efforts on molecules with a higher probability of success.
Data Tables
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| 1D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| 2D | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. |
| 2D | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |
| 3D | Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. |
| 3D | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| 3D | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
| Parameter | CoMFA | CoMSIA | Description |
|---|---|---|---|
| q² (Cross-validated r²) | 0.65 | 0.68 | Indicates the internal predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.92 | 0.95 | Indicates the goodness of fit of the model to the training data. |
| r²_pred (Predictive r²) | 0.85 | 0.88 | Indicates the predictive ability of the model for an external test set. |
| Standard Error of Estimate (SEE) | 0.25 | 0.22 | A measure of the accuracy of the predictions. |
Cinnoline 3,4 Diol in Advanced Organic Synthesis and Materials Science
Cinnoline-3,4-diol as a Key Building Block for Complex Heterocyclic Architectures
The cinnoline (B1195905) scaffold is a significant bicyclic heterocycle that serves as the structural basis for many compounds with important pharmaceutical properties. uomus.edu.iq The utility of 1,2-diaza-1,3-dienes as building blocks for constructing five- and six-membered heterocyclic rings is well-established, highlighting the inherent potential of the cinnoline core in synthetic chemistry. nih.gov this compound, specifically, presents as a highly valuable intermediate due to its vicinal diol functionality on the pyridazine (B1198779) ring. These hydroxyl groups are active sites, capable of participating in a wide array of chemical reactions to extend the molecular framework.
The reactivity of these hydroxyl groups is analogous to that of diols on other heterocyclic systems, such as quinolines. For instance, 2,4-quinoline diols can undergo one-pot alkylation reactions, demonstrating the synthetic utility of such functionalities. acs.org Similarly, the hydroxyl groups of this compound can be targeted for condensation and cyclization reactions. mdpi.com By reacting with various electrophiles, these diol groups can serve as anchor points for building new rings, leading to the formation of more complex, polycyclic heterocyclic architectures. The synthesis of substituted 3,4-dihydroxycinnolines has been documented, confirming the accessibility of this scaffold for further chemical exploration. tandfonline.comtandfonline.com The development of rhodium(III)-catalyzed cascade reactions for synthesizing cinnoline derivatives from simpler precursors further underscores the adaptability of the cinnoline core for creating complex molecules. researchgate.netresearchgate.net
Synthesis of Fused and Bridged Polycyclic Systems Incorporating the this compound Motif
The spatial arrangement of the hydroxyl groups in this compound makes it an ideal substrate for the synthesis of fused polycyclic systems. inflibnet.ac.in Fused heterocyclic compounds, where two or more rings share a bond, are of immense importance in medicinal chemistry and materials science. wikipedia.orguomustansiriyah.edu.iqresearchgate.net The ortho-positioning of the two hydroxyl groups on the cinnoline backbone facilitates the formation of new five- or seven-membered rings through reactions with bifunctional reagents. exlibrisgroup.com
This strategy involves intramolecular cyclization, a powerful tool for generating molecular complexity with high stereochemical control. mdpi.comrsc.org For example, reaction of this compound with phosgene (B1210022) or its equivalents could yield a cyclic carbonate, while reaction with dihalides like 1,2-dibromoethane (B42909) could produce a fused 1,4-dioxane (B91453) ring. These annulation reactions significantly expand the structural diversity accessible from this starting material. While specific examples for this compound are not extensively reported, the principles are well-established in heterocyclic chemistry, such as in the synthesis of fused quinolines and other nitrogen heterocycles. mdpi.comrsc.org The development of synthetic methods for bridged polycyclic systems, often involving carbene cascades or intramolecular cycloadditions, also presents potential, albeit more complex, pathways for elaborating the this compound motif. nih.gov
Table 1: Potential Reactions for Fused Ring Synthesis from this compound
| Reagent | Resulting Fused Ring System | Reaction Type |
| Phosgene (COCl₂) | Cyclic Carbonate | Condensation/Cyclization |
| 1,2-Dibromoethane | Fused 1,4-Dioxane | Williamson Ether Synthesis (Intramolecular) |
| Boronic Acids | Fused Dioxaborole Ring | Condensation |
| Dichlorodimethylsilane | Fused Dioxasilole Ring | Silylation/Cyclization |
Precursor Role in the Development of Functional Materials (if applicable, e.g., organic semiconductors)
The field of materials science involves the discovery and design of new materials with specific properties. wikipedia.orgidu.ac.id Organic semiconductors are a class of materials that form the basis of modern electronics like integrated circuits and optoelectronic devices. wikipedia.org These materials are often based on π-conjugated systems found in aromatic and heterocyclic compounds. uomus.edu.iq
This compound holds potential as a precursor for such functional materials. The core cinnoline structure is an electron-deficient aromatic heterocycle, a feature often exploited in the design of organic electronic materials. The true potential lies in the derivatization of the diol functionality. The two hydroxyl groups provide convenient handles for attaching other functional units or for polymerization. By reacting these hydroxyls with groups that can tune the electronic properties (e.g., electron-donating or withdrawing moieties) or extend the π-conjugation, it may be possible to create novel organic semiconductors. For instance, etherification or esterification with conjugated side chains could lead to soluble materials suitable for solution-processing into thin films for electronic devices. While direct application of this compound in this context is not yet established, its structural features are analogous to other heterocycles used in materials science, suggesting a promising area for future research.
Derivatization Strategies for Enhancing Molecular Complexity and Diversity
Chemical derivatization is a fundamental strategy used to modify a compound to improve its properties for a specific application, such as enhancing detectability in analytical methods or altering bioactivity in drug discovery. jfda-online.comresearchgate.net The hydroxyl groups of this compound are prime targets for derivatization, allowing for the systematic modification of the molecule's physicochemical properties. mdpi.com
Common derivatization strategies for hydroxyl groups include:
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can convert the diol into dialkoxycinnoline derivatives. This modifies the compound's solubility and steric profile.
Esterification: Treatment with acyl chlorides or anhydrides yields the corresponding diesters. This is a common method to create prodrugs or to modify the electronic nature of the aromatic system.
Silylation: Reaction with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the hydroxyls into silyl (B83357) ethers. sigmaaldrich.com This increases volatility, which is often required for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.comnih.gov
These derivatization reactions are crucial for building libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry or for fine-tuning the properties of functional materials. The ability to easily modify the this compound core greatly enhances its value as a versatile molecular scaffold.
Table 2: Key Derivatization Reactions for this compound
| Reaction Type | Reagent Class | Functional Group Introduced | Purpose |
| Etherification | Alkyl Halides (e.g., CH₃I) | Alkoxy (-OR) | Modify solubility, steric hindrance |
| Esterification | Acyl Halides (e.g., CH₃COCl) | Ester (-OCOR) | Prodrug synthesis, modify electronics |
| Silylation | Silylating Agents (e.g., BSTFA) | Silyl Ether (-OSiR₃) | Increase volatility for GC-MS |
Mechanistic Chemical Biology of Cinnoline 3,4 Diol Derivatives Non Clinical Focus
Elucidation of Molecular Interactions with Biomacromolecules
Cinnoline-3,4-diol derivatives engage with a variety of biological macromolecules, including proteins and nucleic acids, through specific binding mechanisms. These interactions are fundamental to their biological activities.
Binding Studies with Protein Targets (e.g., enzymes, structural proteins like Vimentin)
Research has identified several protein targets for cinnoline (B1195905) derivatives. A notable example is the interaction with the type III intermediate filament protein, vimentin (B1176767) (VIM). nih.gov Vimentin is crucial for maintaining cell integrity in mesenchymal cells and is often overexpressed in aggressive tumors. nih.gov
A cinnoline-based compound, FiVe1, was discovered to selectively and irreversibly bind to vimentin. nih.gov This binding is a key feature for its biological effect. nih.gov Structure-activity relationship (SAR) studies on FiVe1 have highlighted the importance of the bicyclic 8-chloro substituted cinnoline heterocyclic system for productive engagement with VIM. nih.gov Modifications to this scaffold, such as the introduction of different substituents at various positions, have been shown to significantly modulate the antiproliferative activity in mesenchymal cancer cell lines. nih.gov For instance, replacing the 3-chloro group of FiVe1 with a methoxy (B1213986) group led to a more than two-fold improvement in both cytotoxicity and selectivity. nih.gov Furthermore, introducing methoxy groups at both the C-3 and C-5 positions resulted in a compound with double-digit nanomolar potency. nih.gov
| Compound | Modifications from FiVe1 | Potency (IC50 in HT-1080 cells) | Selectivity Index (vs. MCF-7 cells) |
|---|---|---|---|
| FiVe1 | - | 1.6 μM | - |
| 4c | Methoxy groups at C-3 and C-5 | 37 nM | 419 |
| 4d | Methoxy group at C-3 | >2-fold improvement vs. FiVe1 | >2-fold improvement vs. FiVe1 |
| 4e | - | 44 nM | 19-fold improvement vs. FiVe1 |
DNA/RNA Interaction Mechanisms
Certain substituted dibenzo[c,h]cinnolines have been investigated for their ability to interact with DNA and the enzyme topoisomerase I. These compounds can stabilize the cleavable complex formed between topoisomerase I and DNA, a mechanism shared with some anticancer drugs. nih.gov The structure-activity relationships of these dibenzo[c,h]cinnolines are similar to those of benzo[i]phenanthridine derivatives, though the cinnoline analogs often exhibit more potent topoisomerase I-targeting activity. nih.gov
Biochemical Pathway Modulation at the Cellular Level
The interaction of this compound derivatives with their molecular targets leads to the modulation of various biochemical pathways within the cell, primarily through enzyme inhibition and receptor binding.
Investigation of Enzyme Inhibition Mechanisms (e.g., PDE10A, Topoisomerase I)
Phosphodiesterase 10A (PDE10A) Inhibition:
A significant area of research for cinnoline derivatives is their role as inhibitors of phosphodiesterase 10A (PDE10A). nih.govnih.govgoogle.com PDE10A is a dual-specificity enzyme that hydrolyzes both cAMP and cGMP and is highly expressed in the brain, making it a target for neurological and psychiatric disorders. nih.govfrontiersin.org
Numerous cinnoline analogues have been synthesized and screened for their PDE10A inhibitory activity. nih.gov Several compounds have demonstrated high potency, with IC50 values in the nanomolar range. nih.gov For example, compounds 26a, 26b, and 33c showed IC50 values of 1.52 ± 0.18 nM, 2.86 ± 0.10 nM, and 3.73 ± 0.60 nM, respectively. nih.gov These compounds also exhibited high selectivity for PDE10A over other PDE isoforms. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies have been employed to understand the structural requirements for potent PDE10A inhibition, highlighting the importance of features like hydrogen bond acceptors, aromatic rings, and hydrophobic regions for binding. nih.gov
| Compound | PDE10A IC50 (nM) | Selectivity over PDE3A/B & PDE4A/B |
|---|---|---|
| 26a | 1.52 ± 0.18 | >1000-fold |
| 26b | 2.86 ± 0.10 | >1000-fold |
| 33c | 3.73 ± 0.60 | >1000-fold |
Topoisomerase I Inhibition:
As mentioned previously, substituted dibenzo[c,h]cinnolines act as topoisomerase I inhibitors. nih.govmdpi.com Their mechanism involves stabilizing the enzyme-DNA cleavable complex. nih.gov Structure-activity relationship studies have shown that modifications, such as the removal or replacement of a methylenedioxy group, can lead to a significant loss of topoisomerase I-targeting activity. mdpi.com Interestingly, while these compounds show cross-resistance in cell lines with mutant topoisomerase I, their cytotoxicity is not affected by the overexpression of the MDR1 efflux transporter. nih.gov
Receptor Ligand Binding and Activation/Inhibition Mechanisms
Cinnoline derivatives have also been explored as modulators of various receptors. For instance, certain derivatives have been identified as non-benzodiazepine modulators of the γ-aminobutyric acid receptor A (GABA-A). mdpi.comnih.gov Additionally, a benzocinnolinone analogue of irdabisant (B1672177) has shown high binding affinity for the histamine (B1213489) H3 receptor. mdpi.com The interaction of these cinnoline derivatives with their respective receptors can lead to either activation or inhibition, thereby modulating downstream signaling pathways.
Cellular Responses Induced by this compound Derivatives (Mechanistic Aspects)
The molecular interactions and pathway modulations initiated by this compound derivatives culminate in a range of cellular responses. For example, the binding of FiVe1 to vimentin induces hyperphosphorylation of Ser56, which leads to a selective disruption of mitosis and the formation of multinucleated cells in transformed mesenchymal cancer cell types. nih.gov
In the context of cancer, some cinnoline derivatives have been shown to induce apoptosis, mitochondrial depolarization, the generation of reactive oxygen species, and the activation of caspases 3, 8, and 9. nih.gov Furthermore, a series of cinnoline derivatives were developed as PI3K inhibitors, displaying nanomolar inhibitory activities and micromolar inhibitory potency against several human tumor cell lines. nih.gov
Studies on Cell Cycle Progression and Arrest Mechanisms
Cinnoline derivatives have been shown to exert influence over the cell cycle, a tightly regulated process that governs cell proliferation. Some derivatives have been observed to induce cell cycle arrest, a crucial mechanism for preventing the propagation of damaged or abnormal cells. For instance, certain tetrahydroquinolinone derivatives, which share structural similarities with cinnoline compounds, have been found to cause cell cycle arrest at the G2/M phase. mostwiedzy.pl This phase is a critical checkpoint for DNA integrity before cell division. The arrest at this stage suggests an interference with the molecular machinery that controls the transition from the G2 phase to mitosis. The underlying mechanisms often involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), which are central to cell cycle progression. While direct studies on this compound are limited, the activity of related heterocyclic compounds provides a strong rationale for investigating its potential to similarly influence cell cycle checkpoints.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necrosis)
A significant area of research for cinnoline derivatives is their ability to induce programmed cell death, particularly apoptosis. mdpi.com Apoptosis is a controlled, energy-dependent process of cell suicide that is essential for normal tissue homeostasis and the elimination of potentially harmful cells.
Several studies have demonstrated that various cinnoline derivatives can trigger apoptosis in cancer cell lines. The mechanisms underlying this induction are often multifaceted and can involve both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. mostwiedzy.plfrontiersin.org
Intrinsic Pathway: This pathway is often initiated by cellular stress and involves the mitochondria. Some cinnoline derivatives have been shown to cause depolarization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm. mdpi.com This, in turn, leads to the activation of a cascade of enzymes called caspases, particularly caspase-9 and the executioner caspases-3 and -7, which orchestrate the dismantling of the cell. mdpi.comfrontiersin.org The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are critical regulators of this pathway, and some natural compounds have been shown to modulate their expression levels. frontiersin.org
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as the Fas receptor or TNF-related apoptosis-inducing ligand (TRAIL) receptors. frontiersin.org This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then activates the executioner caspases. frontiersin.org Certain cinnoline derivatives have been implicated in the activation of this pathway, leading to caspase-8-mediated apoptosis. pnrjournal.com
The table below summarizes findings on the induction of apoptosis by various heterocyclic compounds, providing a comparative context for the potential mechanisms of this compound derivatives.
| Compound Class | Cell Line(s) | Observed Apoptotic Events | Pathway Implication |
| Cinnoline Derivatives | Leukemia subtypes | Caspase activation, mitochondrial dysfunction | Intrinsic |
| Tetrahydroquinolinone Derivatives | Lung (A549), Colon (HTC-116) | G2/M phase arrest, activation of intrinsic and extrinsic pathways | Intrinsic & Extrinsic |
| Betulin Derivatives | Leukemia (MV4-11), Lung (A549), Prostate (PC-3), Breast (MCF-7) | Caspase-3/7 activation, mitochondrial membrane depolarization, cytochrome c release | Intrinsic |
| Benzothiazole Derivatives | Colorectal Cancer (CRC) | Mitochondrial apoptotic pathway activation | Intrinsic |
Modulation of Oxidative Stress Pathways and Reactive Oxygen Species (ROS) Generation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in numerous cellular processes and pathologies. Cinnoline derivatives have been investigated for their potential to modulate these pathways.
Some cinnoline derivatives have been shown to influence the generation of ROS. pnrjournal.com Depending on the specific compound and cellular context, this can manifest as either pro-oxidant or anti-oxidant activity. For instance, some phenylpropanoid derivatives, which share some structural features with cinnolines, have demonstrated the ability to scavenge free radicals and reduce intracellular ROS levels. nih.gov Conversely, other derivatives might promote ROS generation, which can be a mechanism for inducing apoptosis in cancer cells. The modulation of oxidative stress can also impact inflammatory responses, as some cinnoline derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).
The table below details the effects of related compounds on oxidative stress markers.
| Compound/Derivative | System/Cell Line | Effect on Oxidative Stress |
| Phenylpropanoid Derivatives (Ferulic acid, Sinapinic acid, Caffeic acid) | HCT 116 cells | Decreased H₂O₂-induced intracellular ROS levels |
| Cinnamic Acid | HCT 116 cells | No significant effect on ROS levels |
| 3,4-dihydroxyhydrocinnamic acid (DHC) | HCT 116 cells | Decreased H₂O₂-induced intracellular ROS levels |
Subcellular Localization and Cellular Uptake Mechanisms
Understanding how a compound enters a cell and where it localizes is crucial for elucidating its mechanism of action. While specific studies on this compound are not extensively available, research on other complex molecules provides insights into potential mechanisms.
The cellular uptake of small molecules can occur through various processes, including passive diffusion, facilitated diffusion, and active transport. For more complex structures like certain emissive lanthanide complexes, a common uptake mechanism identified is macropinocytosis. rsc.org This is a form of endocytosis where the cell engulfs extracellular fluid and its contents. The lipophilic-hydrophilic balance of a compound is a key determinant of its ability to cross biological membranes. google.com
Once inside the cell, the compound's distribution to different organelles—its subcellular localization—is critical to its biological activity. For example, compounds that target the mitochondria would need to localize to this organelle to exert their effects on apoptosis. mdpi.comfrontiersin.org The chemical properties of the molecule, such as its charge, size, and affinity for specific cellular components, will govern its ultimate destination within the cell. The aldehyde group present in some cinnoline derivatives, for instance, can form covalent bonds with nucleophilic sites on proteins and enzymes, influencing their activity and localization. Further research is needed to specifically map the cellular uptake and subcellular distribution of this compound and its derivatives to fully understand their biological impact.
Emerging Research Directions and Future Perspectives for Cinnoline 3,4 Diol
Exploration of Unconventional Synthetic Pathways
The development of novel and efficient synthetic routes to Cinnoline-3,4-diol and its derivatives is a primary focus of current research. Traditional methods are being challenged by innovative approaches that offer improved yields, reduced reaction times, and greater substrate scope.
One emerging strategy involves the diazotization of substituted o-aminophenyl precursors . For instance, the diazotization of 2-(2-aminophenyl)but-2-ene-1,4-diol has been reported to yield intermediates that, upon oxidation, can lead to cinnoline-3,4-dicarbaldehyde. While this specific route is complex, it highlights the potential of diazotization reactions in accessing the cinnoline (B1195905) core. A more classical yet relevant approach is the Richter cinnoline synthesis , which involves the cyclization of an alkyne precursor like o-C6H4(N2Cl)C≡CCO2H to form 4-hydroxycinnoline-3-carboxylic acid. Subsequent functional group manipulations could potentially lead to this compound.
Furthermore, researchers are exploring tandem copper-catalyzed annulation reactions to design retrosynthetic routes to the cinnoline scaffold. ijper.org These methods often involve the generation of a hydrazine (B178648) nucleophile, which then participates in the cyclization. ijper.org The use of microwave assistance and continuous flow conditions is also being investigated to accelerate these synthetic sequences and improve yields, as demonstrated in the synthesis of related heterocyclic systems. acs.org
| Method | Precursor Type | Key Transformation | Potential Advantage |
| Diazotization | o-Aminophenyl diols | Diazotization followed by oxidation | Access to functionalized cinnolines |
| Richter Synthesis | o-Diazonium alkynes | Intramolecular cyclization | Classical and understood mechanism |
| Tandem Catalysis | Various | Copper-catalyzed annulation | Efficient construction of the core |
| Flow Chemistry | Various | Automated multi-step synthesis | Reduced reaction times, improved yields |
Discovery of Novel Reactivity Patterns and Chemical Transformations
The diol functionality in this compound, in conjunction with the inherent reactivity of the cinnoline ring system, opens up avenues for exploring novel chemical transformations. The hydroxyl groups can act as directing groups for C-H functionalization reactions, allowing for the introduction of various substituents at specific positions. rsc.org
The exploration of aza-oxyallyl cation chemistry presents an intriguing possibility for rearrangements and the synthesis of novel fused heterocyclic systems. acs.org Additionally, the diol moiety could participate in cascade reactions , such as intramolecular aldol-type condensations, to construct complex polycyclic structures. chemrxiv.org The development of gold(I)-catalyzed intramolecular alkoxylation followed by a double aldol (B89426) condensation cascade to synthesize 2,2'-spirobi[indene] derivatives showcases the potential of such strategies. chemrxiv.org
The reactivity of the nitrogen atoms in the cinnoline ring also offers opportunities for derivatization. For example, N-oxidation can lead to benzo[c]cinnoline (B3424390) N-oxides, which have shown biological activity. researchgate.net The selective functionalization of the cinnoline core through metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, has been used to introduce acetylenic moieties, which can then undergo further cyclization. acs.org
Synergistic Advancements in Computational Predictions and Experimental Validation
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties and reactivity of this compound. DFT calculations can provide insights into the electronic structure, molecular geometry, and thermodynamic stability of the molecule and its derivatives. nih.govresearchgate.net
For instance, DFT studies can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. nih.gov The binding energies of this compound with other molecules, such as water, can also be calculated to understand its behavior in aqueous environments, which is crucial for biological applications. nih.gov Theoretical calculations of enthalpies of cyclization and isomerization can be compared with experimental data to validate the computational models. acs.org
The G4(MP2) method, a high-accuracy computational thermochemistry protocol, can be employed to predict the enthalpies of formation of this compound and its reaction intermediates with high precision. researchgate.net This synergy between computational prediction and experimental validation accelerates the discovery process by allowing researchers to screen potential synthetic routes and predict the properties of novel compounds before committing to laboratory synthesis. deogiricollege.org
| Computational Method | Application for this compound | Experimental Correlation |
| DFT | Predicting reactivity, geometry, and electronic properties | Spectroscopic data (NMR, IR), X-ray crystallography |
| G4(MP2) | Calculating accurate thermochemical data (e.g., enthalpy of formation) | Calorimetry, transpiration method |
| TD-DFT | Simulating electronic absorption and emission spectra | UV-Vis and fluorescence spectroscopy |
Design and Synthesis of this compound as Mechanistic Probes for Complex Biological Systems
The unique structure of this compound makes it an attractive scaffold for the design of mechanistic probes to study complex biological systems. By attaching fluorophores or other reporter groups, derivatives of this compound can be used to visualize and track biological processes. google.com
For example, the conversion of a weakly fluorescent azide (B81097) derivative to a highly fluorescent amine has been demonstrated as a strategy for creating fluorogenic probes. nih.gov A similar approach could be applied to this compound, where a non-fluorescent precursor is converted to a fluorescent this compound derivative upon interaction with a specific biological target or in a particular cellular environment. nih.gov The environment-sensitive fluorescence of some cinnoline derivatives, potentially involving mechanisms like aggregation-induced emission (AIE) or excited-state intermolecular proton transfer (ESPT), further enhances their utility as probes. nih.gov
Furthermore, the cinnoline scaffold itself has been identified in compounds with a wide range of biological activities, suggesting that this compound derivatives could be designed as probes to investigate the mechanism of action of these bioactive molecules. wisdomlib.orgmdpi.com The ability to functionalize the this compound core at various positions allows for the fine-tuning of its properties to target specific proteins or cellular pathways. researchgate.net
Integration with Automated Synthesis and High-Throughput Screening Technologies
The integration of this compound chemistry with automated synthesis and high-throughput screening (HTS) platforms has the potential to dramatically accelerate the discovery of new materials and therapeutic agents. nih.govepo.org Automated synthesis platforms, utilizing techniques like acoustic dispensing, can rapidly generate large libraries of this compound derivatives on a nanomole scale. nih.gov
These libraries can then be screened in a high-throughput manner for a variety of properties, such as binding affinity to a protein target or catalytic activity. nih.govgoogle.com Cell-based assays can also be employed to assess the biological activity of the synthesized compounds. google.com The data generated from HTS can be used to build structure-activity relationships (SAR) and guide the design of the next generation of this compound derivatives.
The use of computer-aided synthesis design tools can further streamline this process by proposing efficient synthetic routes to target molecules. deogiricollege.org This combination of automated synthesis, HTS, and computational design creates a powerful workflow for the rapid exploration of the chemical space around the this compound scaffold.
Q & A
Basic: What are the optimal synthetic routes for producing high-purity Cinnoline-3,4-diol, and how can its structural integrity be validated?
Methodological Answer:
To synthesize this compound, multi-step organic reactions (e.g., cyclization or dihydroxylation) should be optimized under inert atmospheres to prevent oxidation. Post-synthesis, purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection, as demonstrated in DMBA-t-3,4-diol purification workflows . Structural confirmation should combine NMR (¹H/¹³C) and LC-MS/MS to verify hydroxyl group positions and rule out regioisomeric impurities. For trace contaminants, refer to NIST Standard Reference Database 69 for spectral matching .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound derivatives in complex biological matrices?
Methodological Answer:
- Spectroscopy: Use FT-IR to confirm hydroxyl and aromatic stretching vibrations (3,000–3,500 cm⁻¹ for -OH; 1,450–1,600 cm⁻¹ for C=C).
- Chromatography: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) for baseline separation of derivatives. For metabolic studies, LC-MS/MS in MRM (Multiple Reaction Monitoring) mode enhances sensitivity, as shown in DMBA-t-3,4-diol metabolite detection .
- Validation: Cross-reference retention times and fragmentation patterns with synthetic standards and databases like HMDB .
Advanced: How can researchers resolve contradictory data on this compound’s enzyme inhibition potency across different experimental models?
Methodological Answer:
Contradictions may arise from differences in enzyme isoforms, assay conditions, or compound stability. To address this:
- Standardize Assays: Use recombinant human enzymes (e.g., β-glucocerebrosidase) under controlled pH and temperature, as seen in pyrrolidine-3,4-diol-based iminosugar studies .
- Kinetic Analysis: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Statistical Rigor: Apply ANOVA with post-hoc Tukey tests (α=0.05) to compare IC₅₀ values across studies, ensuring sample sizes meet power analysis criteria .
- Structural Dynamics: Use molecular docking (e.g., AutoDock Vina) to assess binding site interactions and validate findings with X-ray crystallography .
Advanced: What experimental strategies are recommended to investigate this compound’s metabolic activation and carcinogenic potential?
Methodological Answer:
- Metabolic Profiling: Incubate this compound with human liver microsomes (HLMs) and NADPH cofactors. Analyze metabolites via LC-HRMS (High-Resolution Mass Spectrometry) and compare to DMBA-t-3,4-diol pathways, which involve CYP450-mediated activation .
- Carcinogenicity Testing: Use in vivo models (e.g., SKH-1 mice) with topical application followed by tumor promotion with TPA (12-O-tetradecanoylphorbol-13-acetate). Monitor tumor incidence histologically and correlate with metabolite levels .
- Epigenetic Analysis: Perform RNA-seq on treated tissues to identify oncogene upregulation (e.g., Ras, Myc) linked to diol exposure .
Advanced: How can researchers address discrepancies in reported bioactivity data for this compound analogs?
Methodological Answer:
- Replicate Studies: Independently validate key findings using identical reagents and protocols (e.g., enzyme sources, buffer compositions) .
- Batch Variability: Characterize analogs via HPLC-ELSD (Evaporative Light Scattering Detection) to quantify purity differences impacting bioactivity.
- Data Harmonization: Apply meta-analysis tools (e.g., RevMan) to aggregate datasets, adjusting for covariates like solvent polarity or cell line viability .
- Structure-Activity Relationships (SAR): Synthesize a congeneric series with systematic substitutions (e.g., halogenation, methylation) to isolate electronic/steric effects .
Basic: What ethical and regulatory considerations are critical when designing in vivo studies with this compound?
Methodological Answer:
- Ethical Approval: Submit protocols to an institutional animal care committee (IACUC) with justification for species, sample size, and humane endpoints. Follow ARRIVE 2.0 guidelines for reporting .
- Safety Protocols: Use PPE (gloves, lab coats) and chemical fume hoods during synthesis. For in vivo dosing, conduct acute toxicity assays (OECD 423) to determine LD₅₀ values .
Advanced: What computational methods are effective for predicting this compound’s reactivity and stability under physiological conditions?
Methodological Answer:
- Quantum Chemistry: Perform DFT calculations (B3LYP/6-311+G**) to map electron density and predict oxidation sites. Compare results to experimental redox potentials .
- Molecular Dynamics (MD): Simulate solvation in water/lipid bilayers (GROMACS) to assess hydrolytic stability and membrane permeability .
- Degradation Studies: Use accelerated stability testing (40°C/75% RH) with UPLC-PDA monitoring to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
